N-((2,5-dimethylfuran-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

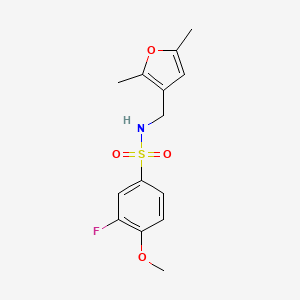

N-((2,5-Dimethylfuran-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 3-fluoro-4-methoxy-substituted benzene ring and a (2,5-dimethylfuran-3-yl)methyl group attached to the sulfonamide nitrogen. The fluorine atom at the 3-position introduces electron-withdrawing effects, while the 4-methoxy group contributes electron-donating properties, creating a unique electronic profile.

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4S/c1-9-6-11(10(2)20-9)8-16-21(17,18)12-4-5-14(19-3)13(15)7-12/h4-7,16H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWBYDKAIHIDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves the reaction of 2,5-dimethylfuran with appropriate sulfonamide precursors under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of anhydrous solvents and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2,5-dimethylfuran-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to N-((2,5-dimethylfuran-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of cancer cells by interfering with specific metabolic pathways. The incorporation of the 2,5-dimethylfuran moiety may enhance the compound's ability to penetrate biological membranes, thereby improving its efficacy against various cancer types .

1.2 Antibacterial Properties

Another area of application is in the development of antibacterial agents. The sulfonamide group is known for its antibacterial activity, and the addition of the 2,5-dimethylfuran moiety may provide enhanced activity against resistant strains of bacteria. Preliminary studies suggest that this compound could be effective against Gram-positive and Gram-negative bacteria, making it a potential candidate for further development .

Biofuel Production

2.1 Potential as a Biofuel Component

This compound can be derived from biomass sources through catalytic processes. The 2,5-dimethylfuran component is particularly notable for its high energy density and stability compared to traditional biofuels like ethanol. Its production from renewable resources positions it as a sustainable alternative in biofuel applications .

2.2 Catalytic Hydrogenation Studies

Recent research into biofuels has focused on the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) to produce 2,5-dimethylfuran as a biofuel precursor. The effectiveness of various catalysts has been evaluated, with promising results indicating that modifications to reaction conditions can optimize yields significantly . This suggests that this compound could be part of innovative biofuel production pathways.

Material Science

3.1 Polymer Chemistry

The unique structural features of this compound make it an interesting candidate for use in polymer chemistry. Its ability to undergo polymerization reactions could lead to the development of new materials with desirable properties such as enhanced thermal stability and mechanical strength. Research into its polymerization behavior is ongoing and shows potential for creating advanced materials suitable for various industrial applications .

Summary of Findings

The applications of this compound span multiple fields including medicinal chemistry, biofuels, and materials science. Its potential as an anticancer agent and antibacterial compound highlights its significance in pharmaceutical research. Additionally, its role in biofuel production underscores the importance of developing sustainable energy sources.

Case Studies Overview

Mechanism of Action

The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

The target compound’s 3-fluoro-4-methoxy substitution pattern distinguishes it from analogs:

- N,N-Diethyl-3-amino-4-methoxybenzenesulfonamide (): Replaces fluorine with a diethylamino group, altering electronic properties. The amino group is electron-donating, increasing basicity compared to the fluorine’s electron-withdrawing nature.

- Patent Compounds (): Derivatives like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)trifluoromethanesulfonamide feature trifluoromethanesulfonamide and bulky oxazolidinone/cyclohexenyl groups.

Table 1: Substituent Effects on Key Properties

Role of the Furan-Based Side Chain

The (2,5-dimethylfuran-3-yl)methyl group in the target compound contrasts with other heterocyclic substituents:

- 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol (): Contains a pyrazole ring fused to dimethylfuran. The pyrazole’s hydrogen-bonding capacity (via -OH and N-H groups) enables crystal packing via O–H···N and N–H···O interactions, forming stable 2D networks. In contrast, the target compound’s sulfonamide group may engage in weaker C–H···O or π-π interactions, influencing crystallinity and melting points .

- The target’s dimethylfuran group may similarly modulate bioavailability or receptor binding through steric and electronic effects .

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 293.32 g/mol

The structure features a sulfonamide group, which is known for its role in various pharmacological activities, alongside a furan moiety that may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The sulfonamide group can act as an inhibitor for various enzymes, including carbonic anhydrase and certain proteases, which are involved in metabolic pathways.

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains, likely due to their ability to disrupt metabolic processes.

- Anti-inflammatory Properties : Research suggests that sulfonamides can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented below:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anti-inflammatory | Reduction in cytokine production | |

| Enzyme Inhibition | Competitive inhibition of carbonic anhydrase |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, the compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, suggesting potent antimicrobial activity.

Case Study 2: Anti-inflammatory Action

Another study focused on the anti-inflammatory properties of the compound. In vitro assays showed that treatment with this compound led to a 50% reduction in tumor necrosis factor-alpha (TNF-α) production in activated macrophages at concentrations of 10 µM. This indicates potential use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.